molecular formula C24H18 B14677184 2,2'-(Buta-1,3-diene-2,3-diyl)dinaphthalene CAS No. 34804-77-8

2,2'-(Buta-1,3-diene-2,3-diyl)dinaphthalene

Cat. No.: B14677184
CAS No.: 34804-77-8
M. Wt: 306.4 g/mol
InChI Key: YOUSQOQFOINUOX-UHFFFAOYSA-N
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Description

2,2’-(Buta-1,3-diene-2,3-diyl)dinaphthalene is an organic compound characterized by the presence of two naphthalene units connected through a buta-1,3-diene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Buta-1,3-diene-2,3-diyl)dinaphthalene typically involves the coupling of naphthalene derivatives with buta-1,3-diene. One common method is the palladium-catalyzed cross-coupling reaction, which provides a high yield of the desired product. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 2,2’-(Buta-1,3-diene-2,3-diyl)dinaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’-(Buta-1,3-diene-2,3-diyl)dinaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Buta-1,3-diene-2,3-diyl)dinaphthalene in various applications depends on its chemical structure. In organic synthesis, the compound acts as a versatile intermediate, participating in various reactions to form more complex structures. In materials science, its conjugated system allows for efficient electron transport, making it suitable for use in electronic devices .

Comparison with Similar Compounds

  • 1,1’-(Buta-1,3-diene-1,3-diyl)dinaphthalene
  • 2,3-Dimethylbuta-1,3-diene
  • 1-Phenyl-1,3-butadiene

Comparison: 2,2’-(Buta-1,3-diene-2,3-diyl)dinaphthalene is unique due to its specific structural arrangement, which imparts distinct electronic properties compared to similar compounds. For instance, the presence of two naphthalene units connected through a buta-1,3-diene bridge provides a conjugated system that enhances its potential for use in electronic applications .

Properties

CAS No.

34804-77-8

Molecular Formula

C24H18

Molecular Weight

306.4 g/mol

IUPAC Name

2-(3-naphthalen-2-ylbuta-1,3-dien-2-yl)naphthalene

InChI

InChI=1S/C24H18/c1-17(21-13-11-19-7-3-5-9-23(19)15-21)18(2)22-14-12-20-8-4-6-10-24(20)16-22/h3-16H,1-2H2

InChI Key

YOUSQOQFOINUOX-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC2=CC=CC=C2C=C1)C(=C)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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